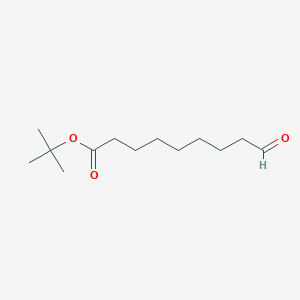
4-(tert-Butyl)-3-(chloromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-Butyl)-3-(chloromethyl)pyridine is an organic compound that features a pyridine ring substituted with a tert-butyl group at the 4-position and a chloromethyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-3-(chloromethyl)pyridine typically involves the chloromethylation of 4-(tert-butyl)pyridine. One common method includes the reaction of 4-(tert-butyl)pyridine with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at the 3-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-(tert-Butyl)-3-(chloromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products may include pyridine carboxylic acids or other oxidized derivatives.
Reduction Reactions: Products include methyl-substituted pyridines.
Aplicaciones Científicas De Investigación
4-(tert-Butyl)-3-(chloromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(tert-Butyl)-3-(chloromethyl)pyridine involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the modification of proteins or nucleic acids, influencing cellular pathways and functions.
Comparación Con Compuestos Similares
Similar Compounds
4-(tert-Butyl)pyridine: Lacks the chloromethyl group, making it less reactive in substitution reactions.
3-(Chloromethyl)pyridine: Lacks the tert-butyl group, which affects its steric properties and reactivity.
4-(tert-Butyl)-2-(chloromethyl)pyridine: Similar structure but with the chloromethyl group at the 2-position, leading to different reactivity and applications.
Uniqueness
4-(tert-Butyl)-3-(chloromethyl)pyridine is unique due to the combination of the tert-butyl and chloromethyl groups, which confer distinct steric and electronic properties. This combination allows for specific reactivity patterns and applications that are not achievable with other similar compounds.
Propiedades
Fórmula molecular |
C10H14ClN |
|---|---|
Peso molecular |
183.68 g/mol |
Nombre IUPAC |
4-tert-butyl-3-(chloromethyl)pyridine |
InChI |
InChI=1S/C10H14ClN/c1-10(2,3)9-4-5-12-7-8(9)6-11/h4-5,7H,6H2,1-3H3 |
Clave InChI |
RESOFYQRICAIEE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=NC=C1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



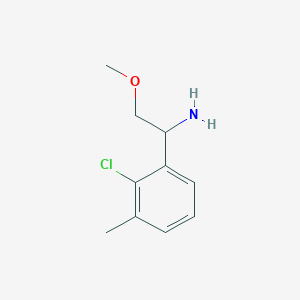
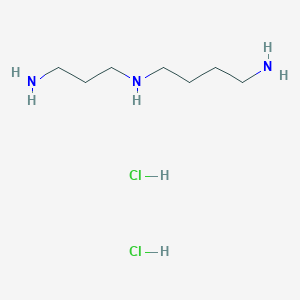
![4'-Hydroxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13112541.png)
![N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,5-c]pyrimidine-7-carboxamide](/img/structure/B13112546.png)
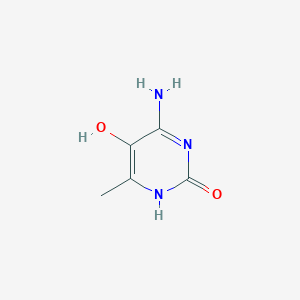
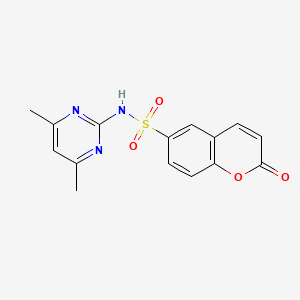

![1-nitro-4-[(1E)-prop-1-en-1-yl]benzene](/img/structure/B13112573.png)



